molecular formula C9H11NO4 B2498393 [(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid CAS No. 842967-58-2

[(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid

Cat. No.: B2498393
CAS No.: 842967-58-2
M. Wt: 197.19
InChI Key: NBPIKJMMYBAHGS-UHFFFAOYSA-N
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Description

[(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid is a fine chemical intermediate with the molecular formula C9H11NO4 and a molecular weight of 197.19 g/mol . This compound is characterized by a furan ring core, a structural motif widely recognized in bio-based chemical research for developing novel polymers and materials . The molecule integrates both amide and carboxylic acid functional groups, making it a versatile building block for synthetic chemistry. Its structure suggests potential applications in the development of pharmaceutical intermediates, particularly for creating more complex molecules through further functionalization of its carboxylic acid group. The furan ring is a common component in flavor and fragrance chemistry, and related derivatives are known to be glucosylated by enzymes such as UDP-glucosyltransferases (UGTs) in plants, a process relevant to the metabolism of aroma compounds . As a specialty chemical, it serves as a valuable precursor for researchers in medicinal chemistry and materials science, enabling the synthesis of novel compounds with potential applications in drug discovery and the development of bio-based polymers. This product is intended for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Handle with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-[(2,5-dimethylfuran-3-carbonyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-5-3-7(6(2)14-5)9(13)10-4-8(11)12/h3H,4H2,1-2H3,(H,10,13)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBPIKJMMYBAHGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

842967-58-2
Record name 2-[(2,5-dimethylfuran-3-yl)formamido]acetic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic processes to ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis .

Scientific Research Applications

Chemical Research Applications

Building Block for Organic Synthesis
This compound serves as a crucial building block in the synthesis of complex organic molecules and polymers. Its structure allows for various functional group modifications, making it versatile for creating derivatives with tailored properties for specific applications.

Catalytic Transformations
Research has demonstrated that [(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid can undergo several catalytic transformations. It can participate in oxidation, reduction, and substitution reactions, leading to the formation of various furan derivatives and substituted amino acids. Table 1 summarizes these reactions:

Reaction TypeDescriptionCommon Reagents
OxidationConverts furan ring into derivativesPotassium permanganate, CrO3
ReductionReduces carbonyl to alcohol derivativesNaBH4, LiAlH4
SubstitutionAmino group substitution with nucleophilesAmines, alcohols

Biological Applications

Antimicrobial Properties
Studies have indicated that this compound exhibits potential antimicrobial activity. This property is being investigated for its applicability in developing new antimicrobial agents.

Anticancer Research
The compound is also being explored for its anticancer properties. Preliminary studies suggest it may interact with specific molecular targets involved in cancer cell proliferation and survival pathways.

Medical Applications

Therapeutic Potential
Ongoing research is examining the therapeutic potential of this compound in treating various diseases. Its unique structure may allow it to modulate biological pathways effectively, making it a candidate for drug development.

Industrial Applications

Bio-based Materials Production
In the industrial sector, this compound is utilized in producing bio-based materials. Its derivatives are being explored for use in high-value chemicals and sustainable materials . The synthesis processes often involve using renewable resources, aligning with current trends towards sustainability.

Application AreaDescription
BiofuelsPotential use as a renewable fuel source
Polymer SynthesisUsed as a monomer for bio-based polymers
High-Value ChemicalsPrecursor for synthesizing valuable compounds

Case Study 1: Synthesis of Biofuels

A recent study highlighted the catalytic transformation of waste carbohydrates into this compound derivatives as an attractive route for biofuel production. The researchers focused on optimizing reaction conditions to enhance yield and sustainability metrics .

Case Study 2: Antimicrobial Activity

Another investigation evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition zones compared to control samples, suggesting its potential as a lead compound in drug development.

Mechanism of Action

The mechanism of action of [(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The compound belongs to a family of 2,5-dimethylfuran-3-carbonyl-amino derivatives, differing primarily in the carboxylic acid substituent. Key analogs include:

3-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic Acid
  • Structure: The furan carbonyl group is attached to 3-aminobenzoic acid.
  • Key Differences :
    • Polarity : The benzoic acid group increases hydrophobicity (higher LogP ~2.5) compared to the acetic acid derivative (LogP ~1.2) .
    • Molecular Weight : Higher molecular weight (275.26 g/mol vs. 213.19 g/mol) may reduce solubility in aqueous media.
    • Applications : Benzoic acid derivatives often exhibit enhanced binding to hydrophobic protein pockets, making them candidates for enzyme inhibition .
4-{[(2,5-Dimethyl-furan-3-carbonyl)-amino]-methyl}-5-methyl-furan-2-carboxylic Acid
  • Structure : A bifuran system with a methyl-substituted carboxylic acid.
  • Solubility: Lower aqueous solubility due to higher lipophilicity (LogP ~3.0) .
2-Cyano-N-[(methylamino)carbonyl]acetamide
  • Structure: An acetamide derivative with a cyano substituent.
  • Key Differences: Functional Groups: The amide and cyano groups reduce acidity compared to acetic acid derivatives, altering hydrogen-bonding capacity . Toxicity: Limited toxicological data exist for this compound, whereas acetic acid derivatives are generally metabolized via β-oxidation .

Comparative Data Table

Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Key Functional Groups LogP (Predicted) Solubility (Qualitative)
[(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid C₉H₁₁NO₅ 213.19 Acetic acid, furan, amide ~1.2 High (polar)
3-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid (SMR000123720) C₁₄H₁₃NO₅ 275.26 Benzoic acid, furan, amide ~2.5 Moderate
4-{[(2,5-Dimethyl-furan-3-carbonyl)-amino]-methyl}-5-methyl-furan-2-carboxylic acid (430448-79-6) C₁₅H₁₅NO₆ 305.28 Bifuran, carboxylic acid ~3.0 Low
2-Cyano-N-[(methylamino)carbonyl]acetamide (6972-77-6) C₅H₇N₃O₂ 141.13 Cyano, acetamide ~0.8 Moderate

Research Findings and Implications

  • Synthetic Accessibility : The acetic acid derivative’s simpler structure allows for straightforward amide coupling, whereas bifuran systems require multi-step synthesis .
  • Metabolic Stability : The 2,5-dimethylfuran moiety may reduce metabolic oxidation compared to unsubstituted heterocycles, enhancing pharmacokinetic profiles .

Biological Activity

[(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and implications in various fields, including medicine and industrial applications.

Chemical Structure and Properties

The compound features a furan ring, which is known for its reactivity and ability to interact with biological macromolecules. The presence of the amino acid moiety suggests potential roles in biological processes, particularly in enzyme interactions and signaling pathways.

The biological activity of this compound may involve:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes related to inflammatory pathways and oxidative stress responses. This inhibition can modulate cellular signaling and reduce inflammation.
  • Antioxidant Activity : Its structure allows it to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage .
  • Cell Signaling Modulation : Interaction with G protein-coupled receptors (GPCRs) could facilitate various cellular responses, including those involved in immune responses and cell survival .

In Vitro Studies

Research indicates that this compound exhibits significant activity against several cancer cell lines. The following table summarizes its cytotoxic effects:

Cell LineIC50 (µg/mL)Reference
HCT116 (Colon)6.76
A549 (Lung)193.93
HFB4 (Normal)>200

The compound demonstrated a selective cytotoxic effect on cancer cells compared to normal cells, indicating potential therapeutic benefits.

Case Studies

  • Anti-inflammatory Effects : A study evaluated the anti-inflammatory properties of furan derivatives, including this compound. Results indicated a reduction in pro-inflammatory cytokines in treated models, supporting its potential use in inflammatory diseases .
  • Antioxidant Properties : Research on furan derivatives has highlighted their ability to reduce oxidative stress markers in cellular models. This suggests that this compound may similarly mitigate oxidative damage through its antioxidant activity .

Pharmaceutical Development

The compound's ability to modulate inflammatory responses and act as an antioxidant positions it as a candidate for the development of new therapeutic agents targeting chronic diseases such as cancer and cardiovascular disorders.

Industrial Uses

In addition to its biological applications, this compound can serve as a building block in organic synthesis for creating complex molecules used in various industrial applications .

Q & A

Basic Research Questions

Q. What synthetic methodologies are established for [(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid?

  • Methodological Answer : The compound can be synthesized via nucleophilic acylation of a 2,5-dimethylfuran-3-carboxylic acid derivative with amino-acetic acid. Key steps include:

  • Activation of the carboxyl group : Use coupling agents like EDC/NHS to form an active ester intermediate, enabling efficient amide bond formation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures.
  • Validation : Confirm via 1H^1 \text{H}-NMR (e.g., methyl protons at δ 2.2–2.4 ppm for furan substituents) and LC-MS for molecular ion detection .

Q. How is purity assessed for this compound?

  • Methodological Answer :

  • HPLC : Use a C18 column with UV detection at 210–254 nm; mobile phase: acetonitrile/water (0.1% TFA) gradient .
  • Melting Point Analysis : Compare observed melting points with literature values (±2°C tolerance).
  • Elemental Analysis : Verify C, H, N content within ±0.3% of theoretical values .

Q. What spectroscopic techniques characterize this compound?

  • Methodological Answer :

  • 1H^1 \text{H}- and 13C^13 \text{C}-NMR : Assign peaks for furan methyl groups (δ 2.2–2.4 ppm in 1H^1 \text{H}; δ 10–15 ppm for carbonyl carbons in 13C^13 \text{C}) and acetic acid backbone (δ 3.8–4.2 ppm for CH2_2) .
  • FT-IR : Confirm amide C=O stretch (~1650 cm1^{-1}) and furan ring vibrations (~1500–1600 cm1^{-1}) .

Advanced Research Questions

Q. How can side reactions during furan acylation be minimized?

  • Methodological Answer :

  • Dehydration Control : Use acetic anhydride to suppress hydration of reactive intermediates and molecular sieves (3 Å) to absorb water .
  • Temperature Optimization : Conduct reactions at 60–80°C to balance reaction rate and byproduct formation .
  • Monitoring : Employ TLC (silica, ethyl acetate/hexane 1:1) to track acylation progress and isolate intermediates promptly .

Q. What strategies resolve stereochemical complexities in derivatives?

  • Methodological Answer :

  • Chiral HPLC : Use a Chiralpak® column with hexane/isopropanol (90:10) to separate enantiomers .
  • Variable-Temperature NMR : Identify rotamers via coalescence experiments (e.g., signals merging at elevated temperatures) .
  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction data .

Q. How do computational models predict reactivity in nucleophilic environments?

  • Methodological Answer :

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to assess electrophilicity of the carbonyl group and furan ring. Furan’s electron-rich nature increases susceptibility to electrophilic attacks .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict reaction pathways .

Q. How to evaluate biochemical interactions with enzyme systems?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize target enzymes on gold TFGA electrodes; measure binding kinetics (ka_a, kd_d) in real-time .
  • Fluorescence Quenching Assays : Monitor tryptophan residue fluorescence changes in enzymes upon compound binding (e.g., ΔF at 340 nm) .

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